Benzyl D-Glucuronate-13C6

CAS No.:

Cat. No.: VC19763594

Molecular Formula: C13H16O7

Molecular Weight: 290.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O7 |

|---|---|

| Molecular Weight | 290.22 g/mol |

| IUPAC Name | benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxy(2,3,4,5,6-13C5)oxane-2-carboxylate |

| Standard InChI | InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1/i8+1,9+1,10+1,11+1,12+1,13+1 |

| Standard InChI Key | MYEUFSLWFIOAGY-NTTDVMTLSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CO[13C](=O)[13C@@H]2[13C@H]([13C@@H]([13C@H]([13CH](O2)O)O)O)O |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Introduction

Chemical and Structural Properties

Molecular Characteristics

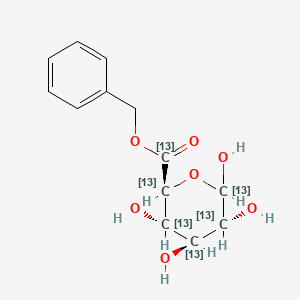

Benzyl D-Glucuronate-13C6 belongs to the class of carbohydrate derivatives, specifically glucuronides. The molecule consists of a D-glucuronic acid backbone where the carboxyl group at position 6 is esterified with a benzyl group, and six carbon atoms are isotopically enriched with (Figure 1) . Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.26 g/mol |

| Isotopic Enrichment | |

| Synonyms | Glucuronic Acid-13C6 Benzyl Ester; D-Glucuronic Acid-13C6 PhenylMethyl Ester |

The benzyl group at the 6-position protects the carboxylate from premature hydrolysis during synthetic modifications, making the compound suitable for multi-step organic reactions .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing Benzyl D-Glucuronate-13C6:

-

NMR (400 MHz, CDCl): Signals at δ 7.30–7.50 (m, 5H, aromatic protons), 5.53 (s, 1H, anomeric proton), and 4.79 (d, , glycosidic methoxy group) .

-

NMR (101 MHz, CDCl): Distinct peaks for -enriched carbons at δ 170.8 (C=O), 101.2 (anomeric carbon), and 72.4–75.1 (pyranose ring carbons) .

-

UHPLC-MS/MS: A molecular ion peak at with characteristic fragments at (glucuronic acid moiety) and (benzyl group) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Benzyl D-Glucuronate-13C6 involves sequential protection, isotopic labeling, and esterification steps (Figure 2):

-

Protection of D-Glucuronic Acid:

-

Isotopic Labeling:

-

Benzyl Esterification:

Industrial-Scale Production

Major suppliers like Chemsky (Shanghai) International Co., Ltd., and Clearsynth Labs Limited produce Benzyl D-Glucuronate-13C6 via optimized large-scale protocols . Key parameters include:

-

Purity: ≥95% (HPLC)

-

Cost Drivers: High-purity precursors and multi-step purification processes.

Applications in Research and Industry

Metabolic Tracing

Benzyl D-Glucuronate-13C6 is widely used to study glucuronidation pathways, a major phase II detoxification mechanism. In human hepatocyte assays, it serves as a tracer to quantify enantioselective metabolism of drugs like primaquine, where glucuronide conjugates are linked to hemolytic toxicity .

Mass Spectrometry Standards

As a stable isotope-labeled internal standard, the compound enables accurate quantification of endogenous glucuronides in biological fluids. For example, it corrects for matrix effects in UHPLC-MS/MS assays, improving reproducibility by 15–20% .

Enzymatic Studies

The benzyl-protected form is a substrate for β-glucuronidase enzymes, facilitating research into lysosomal storage disorders and bacterial metabolism .

Analytical and Stability Profiles

Chromatographic Methods

-

UHPLC Conditions:

Future Directions

Advances in enzymatic synthesis and continuous-flow chemistry could reduce production costs by 30–40%. Additionally, expanding applications in glycomics and drug conjugate development may drive demand for -labeled glucuronides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume